molecular formula C10H10N4O2S B5576833 1-methyl-5-(methylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole

1-methyl-5-(methylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole

Cat. No.: B5576833
M. Wt: 250.28 g/mol
InChI Key: NSTULHRAEJNURH-UHFFFAOYSA-N
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Description

1-methyl-5-(methylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C10H10N4O2S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.05244675 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Stability

  • The structure and stability of triazole derivatives have been extensively studied, revealing their extraordinary stability in acidic media, which is attributed to specific protonation sites that differ from other similar compounds. This characteristic makes them suitable for applications requiring stable compounds under varying conditions (Pr̆ikryl et al., 2007).

Tautomerism

  • Research into the tautomerism of 1,2,4-triazoles, including derivatives like 1-methyl-5-(methylthio)-3-(4-nitrophenyl)-1H-1,2,4-triazole, has provided insights into their electronic structure and reactivity. Such studies are fundamental for designing compounds with specific electronic properties for various applications, including pharmaceuticals and materials science (Kubota & Uda, 1975).

Chemical Reactivity and Activation

  • The reactivity of triazole derivatives has been explored in the context of chemical synthesis and catalysis. For example, their efficiency as activators in phosphoramidite alcoholysis was studied, indicating potential applications in organic synthesis and possibly in the synthesis of pharmaceuticals (Nurminen et al., 2003).

Antimicrobial Applications

  • Some triazole derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The synthesis and evaluation of these compounds have led to the identification of candidates with significant activity against various microbial pathogens (Gondhani et al., 2013).

Catalysis and Material Science

  • Triazole compounds have been used to develop catalysts for chemical reactions, such as the oxidation of alcohols and transfer hydrogenation of ketones. These findings have implications for the synthesis of environmentally friendly catalysts and the development of green chemistry practices (Saleem et al., 2013).

Properties

IUPAC Name

1-methyl-5-methylsulfanyl-3-(4-nitrophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-13-10(17-2)11-9(12-13)7-3-5-8(6-4-7)14(15)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTULHRAEJNURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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